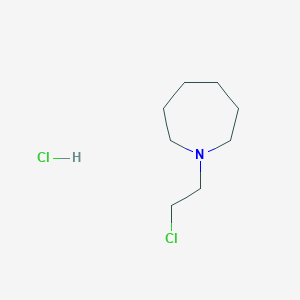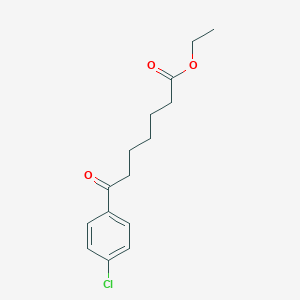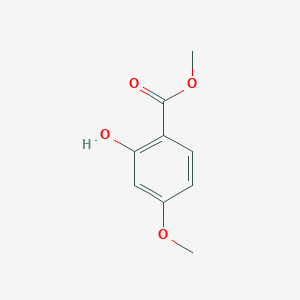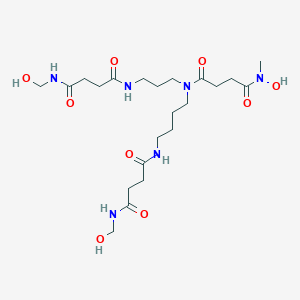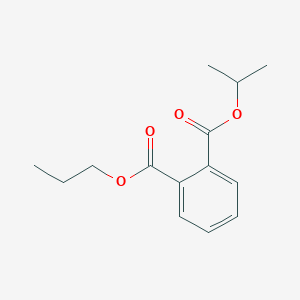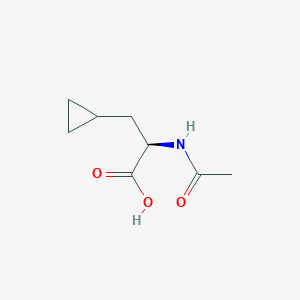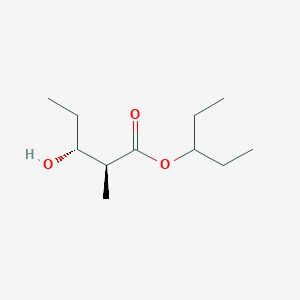
Sitophilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sitophilate is a synthetic compound that is used in scientific research to study the effects of nutrient deprivation on cells and organisms. It is a powerful tool for understanding the mechanisms that regulate cellular metabolism and the physiological responses to nutrient stress.
Applications De Recherche Scientifique
Enantioselective Synthesis
Sitophilate, known as the aggregation pheromone of the granary weevil, has been a subject of research focusing on its enantioselective synthesis. Studies have explored various methods for synthesizing sitophilate enantiomers, highlighting its importance in chemical ecology and pest control. For instance, research by Chong (1989) discusses the synthesis of sitophilate enantiomers through catalytic asymmetric epoxidation (Chong, 1989). Similarly, a chemoenzymatic approach for synthesizing sitophilate, utilizing fungal reduction and lipase-mediated transesterification, was investigated by Ravía et al. (2013) (Ravía et al., 2013).
Pheromone Analysis and Behavioral Responses
The role of sitophilate in insect behavior, particularly in the context of the granary weevil, has been extensively studied. For example, Phillips et al. (1989) determined the enantiomeric composition of sitophilate and its role as a male-produced aggregation pheromone in the granary weevil (Phillips et al., 1989). Chambers et al. (1996) investigated the antennal and behavioral responses of grain weevils to sitophilate, providing insights into how this pheromone influences insect behavior and pest management strategies (Chambers et al., 1996).
Applications in Pest Control
Sitophilate's role as an aggregation pheromone has implications for pest control strategies. Plarre (1996) explored how sitophilate influences the distribution of Sitophilus granarius in wheat, suggesting its potential use in developing more effective monitoring systems for stored product protection (Plarre, 1996).
Propriétés
Numéro CAS |
114607-20-4 |
|---|---|
Nom du produit |
Sitophilate |
Formule moléculaire |
C11H22O3 |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
pentan-3-yl (2S,3R)-3-hydroxy-2-methylpentanoate |
InChI |
InChI=1S/C11H22O3/c1-5-9(6-2)14-11(13)8(4)10(12)7-3/h8-10,12H,5-7H2,1-4H3/t8-,10+/m0/s1 |
Clé InChI |
JZOCRUBSQNZLIW-WCBMZHEXSA-N |
SMILES isomérique |
CC[C@H]([C@H](C)C(=O)OC(CC)CC)O |
SMILES |
CCC(CC)OC(=O)C(C)C(CC)O |
SMILES canonique |
CCC(CC)OC(=O)C(C)C(CC)O |
Autres numéros CAS |
114607-20-4 |
Synonymes |
sitophilate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



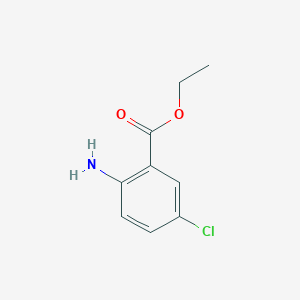
![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)
